molecular formula C7H5BrCl2 B091718 3,4-Dichlorobenzyl bromide CAS No. 18880-04-1

3,4-Dichlorobenzyl bromide

Cat. No.: B091718
CAS No.: 18880-04-1
M. Wt: 239.92 g/mol
InChI Key: XLWSBDFQAJXCQX-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyl bromide (IUPAC name: 4-(bromomethyl)-1,2-dichlorobenzene; CAS RN: 18880-04-1) is a halogenated aromatic compound with the molecular formula C₇H₅BrCl₂ and a molecular weight of 239.92 g/mol . It is characterized by two chlorine atoms at the 3- and 4-positions of the benzene ring and a bromomethyl group at the 4-position. Physically, it is a liquid with a boiling point of 116–119°C at 1 mmHg .

This compound is widely utilized as a pharmaceutical intermediate and in organic synthesis, particularly in alkylation reactions to introduce the 3,4-dichlorobenzyl moiety into target molecules . For example, it has been employed in synthesizing antimycobacterial agents , sulfonamide inhibitors , and heterocyclic derivatives such as imidazolium salts . Its reactivity stems from the electron-withdrawing effects of the chlorine substituents, which enhance the electrophilicity of the benzylic bromine atom, facilitating nucleophilic substitution reactions .

Preparation Methods

Radical Bromination of 3,4-Dichlorotoluene

The most direct route to 3,4-dichlorobenzyl bromide involves the radical bromination of 3,4-dichlorotoluene. This method leverages free radical chain mechanisms to substitute a hydrogen atom on the methyl group with bromine.

Reaction Mechanism

  • Initiation : A radical initiator (e.g., ultraviolet light or peroxides) generates bromine radicals (Br- ) from molecular bromine (Br₂).

  • Propagation :

    • Br- abstracts a hydrogen atom from the methyl group of 3,4-dichlorotoluene, forming a benzyl radical.

    • The benzyl radical reacts with Br₂ to yield this compound and regenerate Br- .

  • Termination : Radical recombination halts the chain process.

Optimization Parameters

  • Temperature : 80–100°C to balance reaction rate and side-product formation.

  • Bromine Equivalents : A slight excess (1.1–1.2 equiv) ensures complete conversion.

  • Solvent : Non-polar solvents (e.g., CCl₄) minimize polar byproducts.

Challenges

  • Competing electrophilic aromatic bromination can occur if Lewis acids (e.g., FeBr₃) are present, leading to ring-brominated derivatives like 3,4-dichloro-5-bromotoluene .

  • Purification requires fractional distillation or recrystallization to separate the desired product from unreacted toluene and dibrominated byproducts.

Halide Exchange Reactions

An alternative approach involves substituting a pre-existing halogen on 3,4-dichlorobenzyl chloride with bromide.

Method Overview

  • Substrate Preparation : 3,4-Dichlorobenzyl chloride is synthesized via chlorination of 3,4-dichlorotoluene using Cl₂ under radical conditions.

  • Halide Exchange :

    • Treatment with NaBr or KBr in a polar aprotic solvent (e.g., DMF) facilitates nucleophilic substitution.

    • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

Performance Metrics

ParameterValue
Yield70–85%
Reaction Time12–24 h
Temperature60–80°C

Limitations

  • Incomplete substitution may necessitate repetitive washing with NaHCO₃ to remove residual chloride.

  • Higher costs compared to direct bromination due to multi-step synthesis.

Hydrobromic Acid (HBr) Mediated Bromination

Gaseous or aqueous HBr can brominate 3,4-dichlorobenzyl alcohol in an acid-catalyzed reaction.

Procedure

  • Substrate Synthesis : 3,4-Dichlorobenzyl alcohol is oxidized from 3,4-dichlorotoluene via hydroxylation.

  • Bromination :

    • HBr is introduced under reflux with H₂SO₄ as a catalyst.

    • The reaction proceeds via an SN2 mechanism, displacing the hydroxyl group with bromide.

Key Observations

  • Yield : 65–75%, with losses attributed to ether formation or dehydration side reactions.

  • Purity : Post-reaction neutralization with NaOH followed by extraction improves purity to >95% .

Industrial-Scale Purification Strategies

Crude this compound often contains impurities such as 2,3-dichlorobenzyl bromide and unreacted toluene. Multistage crystallization, as demonstrated in dichlorobromobenzene synthesis , offers a scalable solution:

  • Primary Crystallization : Dissolve the crude product in a minimal volume of hot ethanol.

  • Graded Cooling : Gradually reduce temperature to isolate high-purity crystals.

  • Mother Liquor Recycling : Residual liquors are reprocessed to maximize yield.

Comparative Efficiency

Purification StagePurity IncreaseYield Retention
First Crystallization91% → 97%85%
Second Crystallization97% → 99%78%

Emerging Methodologies and Innovations

Recent advances focus on catalytic systems to improve selectivity:

  • Photoredox Catalysis : Visible light-mediated bromination reduces energy input and minimizes thermal degradation .

  • Microreactor Technology : Continuous-flow systems enhance heat/mass transfer, achieving 90% conversion in <30 minutes.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the benzyl group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the benzyl bromide to the corresponding benzyl alcohol.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

3,4-Dichlorobenzyl bromide serves as an important pharmaceutical intermediate . It is employed in the synthesis of various bioactive compounds, including:

  • Alkaloids : It plays a role in synthesizing alkaloids such as galanthamine, which is used for treating Alzheimer's disease.
  • Antimycotic Agents : The compound is involved in the production of benzylidene thiazolidinediones, which exhibit antifungal properties.

Case Study : A study demonstrated the successful protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde using this compound. This reaction yielded a high regioselectivity compared to other alkyl halides, showcasing its utility in organic synthesis .

Agrochemical Applications

In agrochemicals, this compound is used as an intermediate for developing pesticides and herbicides. Its ability to modify chemical structures makes it valuable for creating compounds that can effectively target agricultural pests.

Dyestuff Production

The compound is also significant in the dyestuff industry , where it acts as a raw material for synthesizing various dyes. Its chlorinated structure contributes to the stability and color properties of the resulting dyes.

Organic Synthesis

This compound is a key reagent in organic synthesis reactions due to its reactivity. It can be utilized in:

  • Substitution Reactions : The compound undergoes nucleophilic substitution reactions to form various derivatives.
  • Coupling Reactions : It can participate in coupling reactions to produce complex organic molecules.

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. It is classified as light-sensitive and should be handled with care to avoid exposure .

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzyl bromide involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and other cellular processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3,4-dichlorobenzyl bromide with structurally analogous benzyl halides:

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Boiling Point (°C) Melting Point (°C) Key Applications
This compound C₇H₅BrCl₂ 239.92 18880-04-1 116–119 (1 mmHg) Pharmaceuticals, agrochemicals
2,5-Dichlorobenzyl bromide C₇H₅BrCl₂ 239.92 4619-74-3 42 Organic synthesis
4-Chlorobenzyl bromide C₇H₆BrCl 205.48 589-38-8 214–216 Imidazolium salt synthesis
3,5-Difluorobenzyl bromide C₇H₅BrF₂ 207.02 141776-91-2 Fluorinated intermediates

Key Observations :

  • Boiling Points: The 3,4-dichloro substitution increases boiling point compared to mono-substituted analogs (e.g., 4-chlorobenzyl bromide) due to stronger intermolecular van der Waals forces .
  • Melting Points : 2,5-Dichlorobenzyl bromide has a defined melting point (42°C), while this compound remains liquid at room temperature, reflecting differences in molecular symmetry .

Biological Activity

3,4-Dichlorobenzyl bromide (DCBB) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzyl ring, which enhances its reactivity and biological activity. The molecular formula is C8_{8}H6_{6}BrCl2_{2}.

Antiviral Activity

Recent studies have highlighted the antiviral potential of DCBB, particularly against Dengue virus (DENV). A study demonstrated that DCBB exhibited improved potency against DENV-1 and DENV-2 with effective concentrations (EC50_{50}) of 1.8 μM and 0.062 μM, respectively. However, it showed diminished activity against DENV-3 (EC50_{50} > 5 μM), indicating a selective efficacy that could be leveraged for targeted antiviral therapies .

Antibacterial and Antifungal Activity

DCBB has also been evaluated for its antibacterial and antifungal properties. A study reported that compounds with similar structural features to DCBB displayed broad-spectrum activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial effects . Additionally, antifungal activity against Candida species was observed, suggesting potential applications in treating fungal infections .

The biological activity of DCBB can be attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound appears to interfere with viral replication processes, potentially by disrupting viral entry or assembly.
  • Membrane Disruption : DCBB may disrupt microbial cell membranes, leading to cell lysis and death.
  • Modulation of Protein Kinases : Some studies suggest that DCBB may inhibit specific protein kinases involved in cellular signaling pathways, impacting cell growth and survival .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, DCBB was tested against multiple strains of DENV. The results indicated a dose-dependent response with significant inhibition of viral replication at lower concentrations compared to untreated controls.

Virus StrainEC50_{50} (μM)
DENV-11.8
DENV-20.062
DENV-3>5

Case Study 2: Antibacterial Activity

In a study assessing the antibacterial properties of DCBB derivatives, several compounds showed remarkable efficacy against resistant strains.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus4
Escherichia coli8
Klebsiella pneumoniae16

These findings underscore the potential for developing new antibiotics based on the structure of DCBB.

Q & A

Basic Questions

Q. What are the critical safety considerations when handling 3,4-Dichlorobenzyl bromide in laboratory settings?

  • Answer : this compound is highly toxic and corrosive. Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Handling Precautions : Avoid direct contact with skin or eyes. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention .
  • Storage : Store in a cool, dry, well-ventilated area away from oxidizing agents and bases. Use amber glass containers to prevent light-induced degradation .
  • Emergency Protocols : Use spill kits with inert absorbents (e.g., vermiculite) for containment. Neutralize residues with sodium thiosulfate before disposal .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Answer : The compound’s properties influence reaction setup and purification:

PropertyValueRelevance
Molecular Weight239.92 g/molStoichiometric calculations for alkylation reactions
Melting Point19°CDetermines storage temperature (refrigeration required for stability)
Boiling Point115–120°C (1 mmHg)Vacuum distillation parameters
Density1.650 g/cm³Solvent selection for biphasic reactions
Water SolubilityInsolubleUse of organic solvents (e.g., DCM, DMF) for reactions
Flash Point110°CAvoid open flames or high-temperature heating sources
Data sourced from .

Advanced Research Questions

Q. How can researchers optimize alkylation reactions using this compound as an alkylating agent?

  • Answer : Optimization strategies include:

  • Base Selection : Sodium hydride (NaH) in DMF effectively deprotonates nucleophiles (e.g., indoles, amines) to enhance alkylation efficiency. For example, NaH (2.2 equiv.) in DMF at 0–25°C achieves >80% yield in indole benzylation .
  • Solvent Compatibility : Polar aprotic solvents (DMF, THF) stabilize intermediates. Avoid protic solvents to prevent hydrolysis .
  • Temperature Control : Reactions proceed efficiently at room temperature. Elevated temperatures may induce side reactions (e.g., elimination) .
  • Purification : Use flash chromatography (heptane/ethyl acetate gradient) followed by reversed-phase HPLC for high-purity products .

Q. What analytical methodologies are recommended for detecting residual this compound in synthetic products?

  • Answer :

  • HPLC-UV Derivatization : React residual benzyl halides with 1-(4-nitrophenyl)piperazine (4-NPP) to form UV-active adducts. Use a C18 column with acetonitrile/water gradient (detection at 254 nm). Limit of quantification (LOQ): 0.1 ppm .
  • GC-MS : Direct analysis via electron ionization (EI) at m/z 238 (molecular ion cluster for C₇H₅BrCl₂⁺). Validate with spiked samples to confirm recovery rates .
  • ¹H-NMR : Monitor diagnostic peaks (δ 4.8–5.4 ppm for -CH₂Br) to identify unreacted starting material .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : The chlorine substituents at the 3- and 4-positions exert strong electron-withdrawing effects:

  • Enhanced Electrophilicity : The electron-deficient benzyl carbon facilitates SN2 attacks by nucleophiles (e.g., amines, thiols) .
  • Steric Considerations : The 3,4-dichloro arrangement minimally hinders nucleophile access compared to 2,6-dichloro analogs, enabling faster reaction kinetics .
  • Byproduct Mitigation : Reduced formation of elimination products (e.g., alkenes) due to moderate steric hindrance .

Q. Methodological Notes

  • Synthetic Applications : The compound is widely used in synthesizing pharmacophores (e.g., indole derivatives, piperidinium salts) via alkylation or Wittig reactions .
  • Reaction Monitoring : Use in-situ IR or benchtop NMR to track benzyl bromide consumption and intermediate formation .

Properties

IUPAC Name

4-(bromomethyl)-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWSBDFQAJXCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348666
Record name 3,4-Dichlorobenzyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18880-04-1
Record name 3,4-Dichlorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18880-04-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorobenzyl bromide
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Record name 3,4-Dichlorobenzyl bromide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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